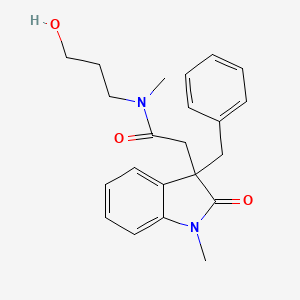
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one, also known as Moracin M, is a natural compound found in the root bark of Morus alba L., commonly known as the white mulberry tree. This compound has been studied extensively for its potential therapeutic effects in various diseases.
Mecanismo De Acción
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M exerts its therapeutic effects through various mechanisms. In cancer cells, it induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the expression of anti-apoptotic proteins. In diabetes, it improves insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. Inflammation is reduced by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M has been shown to have various biochemical and physiological effects. In cancer cells, it induces DNA damage and inhibits cell proliferation. In diabetes, it improves glucose uptake and insulin sensitivity. Inflammation is reduced by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M in lab experiments is its natural origin, which reduces the risk of toxicity and side effects. However, the limited availability and high cost of the compound can be a limitation for some experiments. Additionally, the compound's low solubility in water can make it difficult to use in certain experiments.
Direcciones Futuras
Future research on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M can focus on its potential therapeutic effects in other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of more efficient synthesis methods and the identification of more potent analogs can improve the compound's therapeutic potential. Finally, studies can be conducted to investigate the compound's pharmacokinetics and toxicity in vivo to determine its suitability as a potential drug candidate.
Conclusion:
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M is a natural compound found in the root bark of Morus alba L. that has been studied extensively for its potential therapeutic effects in various diseases. Its anti-cancer, anti-diabetic, and anti-inflammatory properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M can be synthesized from the root bark of Morus alba L. using various extraction and purification methods. One such method involves extracting the root bark with ethanol, followed by column chromatography using silica gel and eluted with a mixture of ethyl acetate and hexane. The purified compound can then be identified using various spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M has been studied for its potential therapeutic effects in various diseases such as cancer, diabetes, and inflammation. Studies have shown that 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have anti-diabetic effects by reducing blood glucose levels and improving insulin sensitivity. Additionally, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2-propen-1-one M has anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-13(5-4-12-2-1-7-17-12)11-3-6-14-15(10-11)19-9-8-18-14/h1-7,10H,8-9H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOHIWYSRXRXEL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-(furan-2-YL)prop-2-EN-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methylpyrrolidin-1-yl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5302487.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5302517.png)
![N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5302522.png)
![8-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5302540.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(1H-pyrrol-2-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5302546.png)
![2-(2-chloro-4-{[(2-hydroxy-2-phenylethyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5302552.png)
![N-(pyridin-2-ylmethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5302564.png)
![4-{3-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}phenol](/img/structure/B5302567.png)
![4-(2-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5302575.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5302581.png)
![3-(butylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5302585.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5302595.png)